![molecular formula C19H21N3O4S B2375805 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946317-90-4](/img/structure/B2375805.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
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Description
The compound is a novel class of M4 positive allosteric modulators . It exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR data can give information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Physical And Chemical Properties Analysis
The compound has excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . More specific physical and chemical properties such as solubility, melting point, and specific gravity would require additional experimental data.Scientific Research Applications
- ML293 , derived from this compound, acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It demonstrates modest potency (EC50 = 1.3 μM) and excellent efficacy, enhancing the receptor’s response to agonists. The brain penetrance of ML293 makes it a promising candidate for neurological research.
- Compounds with a methoxy group at the sixth position in the benzothiazole ring, similar to our compound, have been evaluated for anti-inflammatory activity . These derivatives showed promising inhibition of cyclooxygenase-2 (COX-2) with good selectivity (COX-2 SI values). Investigating the anti-inflammatory potential of our compound could be valuable.
- Thiazole derivatives have been explored for their antifungal activity . Considering the structural features of our compound, it may exhibit antifungal effects. Further studies could assess its efficacy against specific fungal strains.
Muscarinic Receptor Modulation
Anti-Inflammatory Activity
Antifungal Properties
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11-6-7-14(24-3)16-17(11)27-19(20-16)22(10-13-5-4-8-25-13)18(23)15-9-12(2)21-26-15/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAAOJONCHJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide |
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